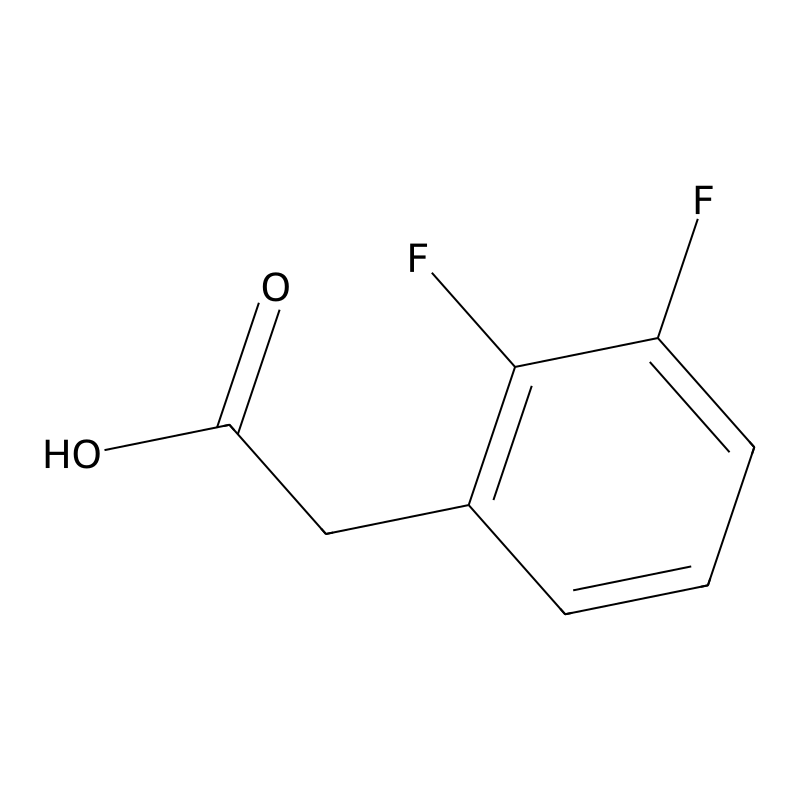

2,3-Difluorophenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Enzyme Inhibition: Studies suggest 2,3-DFPA might act as an inhibitor for certain enzymes, potentially impacting various biological processes. For example, research indicates its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions [].

Material Science:

- Liquid Crystals: 2,3-DFPA could play a role in the development of new liquid crystal materials. Research explores its potential use as a mesogenic unit in the design of novel liquid crystals with specific properties [].

Organic Synthesis:

- Building Block for Complex Molecules: 2,3-DFPA's structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Researchers utilize it as a precursor for the preparation of various pharmaceuticals and other functional materials [].

Biological Studies:

2,3-Difluorophenylacetic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the phenyl ring. Its molecular formula is and it has a molecular weight of approximately 172.13 g/mol. This compound typically appears as a white solid and has a melting point ranging from 117 to 119 °C .

The compound is notable for its unique structural features, which influence its reactivity and biological activity. The presence of fluorine atoms enhances lipophilicity and can affect the electronic properties of the molecule, making it an interesting subject for various chemical and biological studies.

- Esterification: It can react with alcohols to form esters, which are often used in organic synthesis.

- Reduction: The carbonyl group can be reduced to form alcohols or other functional groups under appropriate conditions.

- Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions illustrate the compound's versatility in organic synthesis and its potential for creating more complex molecules.

Research indicates that 2,3-difluorophenylacetic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with various biological targets, potentially influencing metabolic pathways or cellular responses .

In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory processes, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Several methods have been developed for synthesizing 2,3-difluorophenylacetic acid:

- Carbonylation Reaction: This method involves reacting 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst. The reaction typically occurs in solvents like methanol or ethanol under controlled temperatures .

- Lithium Organometallics: Another approach involves treating o-difluorobenzene with organolithium reagents to generate o-difluorobenzene lithium, which then reacts with oxalic acid esters to form intermediates that can be converted into 2,3-difluorophenylacetic acid through reduction and purification steps .

These methods highlight the compound's accessibility for research and industrial applications.

2,3-Difluorophenylacetic acid finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Organic Synthesis: It is utilized as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its unique properties may be exploited in developing new materials or chemical sensors.

The compound's versatility makes it valuable across multiple scientific disciplines.

Interaction studies involving 2,3-difluorophenylacetic acid have focused on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its effects on cell viability and enzyme activity.

Such studies are crucial for understanding the compound's pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 2,3-difluorophenylacetic acid. Notable examples include:

- Phenylacetic Acid: Lacks fluorine substituents; used in various pharmaceutical applications.

- 3-Fluorophenylacetic Acid: Contains one fluorine atom; exhibits different biological activities compared to 2,3-difluorophenylacetic acid.

- 4-Fluorophenylacetic Acid: Similar structure but with fluorine at the para position; may show distinct reactivity patterns.

Comparison TableCompound Fluorine Substituents Biological Activity Unique Features 2,3-Difluorophenylacetic Acid Two (at positions 2 & 3) Anti-inflammatory potential Enhanced lipophilicity Phenylacetic Acid None Moderate Basic aromatic structure 3-Fluorophenylacetic Acid One (at position 3) Varies Different electronic properties 4-Fluorophenylacetic Acid One (at position 4) Varies Potentially distinct reactivity

| Compound | Fluorine Substituents | Biological Activity | Unique Features |

|---|---|---|---|

| 2,3-Difluorophenylacetic Acid | Two (at positions 2 & 3) | Anti-inflammatory potential | Enhanced lipophilicity |

| Phenylacetic Acid | None | Moderate | Basic aromatic structure |

| 3-Fluorophenylacetic Acid | One (at position 3) | Varies | Different electronic properties |

| 4-Fluorophenylacetic Acid | One (at position 4) | Varies | Potentially distinct reactivity |

This comparison highlights the uniqueness of 2,3-difluorophenylacetic acid in terms of its structure and potential applications within medicinal chemistry and organic synthesis.

Photohalogenation-Carbonylation Approaches in Modern Synthesis

The photohalogenation-carbonylation approach represents one of the most innovative and environmentally sustainable methods for preparing 2,3-difluorophenylacetic acid. This methodology utilizes 2,3-difluorotoluene as the starting material, which undergoes sequential photohalogenation and carbonylation reactions to yield the target compound. The process demonstrates significant advantages over traditional synthetic routes, including fewer reaction steps, milder reaction conditions, and reduced environmental impact.

The photohalogenation step employs chlorine or bromine as halogenating agents under ultraviolet irradiation, with carbon tetrachloride serving as an optimal solvent. The reaction typically proceeds at temperatures between 30-40°C for 3-5 hours, achieving yields of 51-65% depending on the specific reaction conditions employed. The optimal molar ratio of 2,3-difluorotoluene to chlorine is maintained at 1:1.0, while the solvent ratio is preferably 1:8 by weight. This method eliminates the need for toxic cyanide reagents traditionally used in alternative synthetic pathways, making it more suitable for industrial-scale production.

The subsequent carbonylation reaction involves the treatment of 2,3-difluorobenzyl chloride with carbon monoxide in the presence of appropriate catalysts. This step directly generates 2,3-difluorophenylacetic acid through the insertion of a carbonyl group, avoiding the need for multi-step transformations. The carbonylation process can be enhanced through the use of antimony pentafluoride (SbF5) as a superacidic catalyst, which facilitates the formation of benzyl cations that readily undergo CO insertion. Under these conditions, the reaction proceeds at room temperature under atmospheric pressure, making it both energy-efficient and operationally convenient.

Recent advances in carbonylation chemistry have demonstrated that polyfluorinated benzyl halides, including 2,3-difluorobenzyl chloride, can undergo selective monocarbonylation when treated with controlled amounts of catalyst. The mechanism involves the initial formation of a benzyl cation through halide abstraction by the Lewis acidic catalyst, followed by rapid CO insertion to form an acylium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid product with high selectivity and minimal side product formation.

Diazotization-Addition Pathways for Regioselective Fluorination

The diazotization-addition pathway offers a complementary approach to 2,3-difluorophenylacetic acid synthesis, particularly valuable when starting from amino-substituted precursors. This methodology leverages the Balz-Schiemann reaction, which converts aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates. The process begins with the diazotization of an appropriate aminophenylacetic acid derivative using nitrous acid, followed by treatment with tetrafluoroboric acid to form the stable diazonium salt.

The Balz-Schiemann reaction proceeds through thermal decomposition of the diazonium tetrafluoroborate, generating highly unstable aryl cations that abstract fluoride from the tetrafluoroborate counterion. This mechanism enables the introduction of fluorine atoms at specific positions on the aromatic ring with high regioselectivity. Modern developments have improved the traditional Balz-Schiemann reaction by employing alternative counterions such as hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can provide enhanced yields for certain substrates.

Recent innovations in Balz-Schiemann chemistry have introduced organotrifluoroborates as fluoride sources, enabling solution-phase fluoro-dediazoniation under significantly milder conditions. This approach obviates the need to isolate potentially explosive diazonium salts, improving both safety and operational convenience. The methodology successfully extends to one-pot processes where diazotization and fluorination occur in the same reaction vessel, reducing overall processing time and improving atom economy.

The choice of solvent plays a crucial role in the success of Balz-Schiemann reactions. Low-polarity solvents such as chlorobenzene and hexane have been shown to enhance both thermal and photochemical decomposition of aryldiazonium tetrafluoroborates. These solvents enable effective fluorination at reduced temperatures or under visible-light irradiation, making the process more energy-efficient and environmentally friendly. The combination of mild heating with visible-light irradiation has proven particularly beneficial for the transformation of stable aryldiazonium tetrafluoroborates.

Grignard Reaction-Based Asymmetric Synthesis Strategies

Grignard-based methodologies provide a powerful alternative for the synthesis of difluorophenylacetic acid derivatives, offering excellent control over regioselectivity and stereochemistry. The approach typically involves the generation of aryl Grignard reagents from the corresponding halogenated precursors, followed by reaction with appropriate electrophiles to introduce the acetic acid functionality. For 3,5-difluorophenylacetic acid synthesis, 3,5-difluorobromobenzene serves as the starting material for Grignard reagent formation.

The Grignard reaction with diethyl oxalate represents a particularly effective strategy for introducing the carboxylate functionality. This reaction generates ethyl difluorobenzoylformate as an intermediate, which can be subsequently hydrolyzed with potassium hydroxide and reduced with hydrazine hydrate to yield the target compound. The overall yield for this three-step sequence reaches 68%, demonstrating the synthetic utility of this approach.

The success of Grignard-based synthesis depends critically on the careful control of reaction conditions, particularly temperature and moisture exclusion. The formation of Grignard reagents from fluorinated aryl halides requires anhydrous conditions and inert atmosphere protection to prevent hydrolysis of the organometallic species. The subsequent reaction with electrophiles must be conducted at low temperatures to minimize side reactions and ensure high selectivity.

Advanced Grignard methodologies have incorporated asymmetric induction strategies through the use of chiral auxiliaries or ligands. These approaches enable the preparation of enantiomerically enriched products when the acetic acid side chain contains stereogenic centers. The development of catalytic asymmetric variants has further enhanced the synthetic utility of this methodology, providing access to optically active difluorophenylacetic acid derivatives for pharmaceutical applications.

Organolithium-Mediated Ketonic Intermediate Generation

Organolithium-mediated synthesis offers another versatile approach to 2,3-difluorophenylacetic acid preparation, particularly through the generation of ketonic intermediates that can be subsequently reduced to the target compound. This methodology begins with the metalation of 1,2-difluorobenzene using organolithium reagents such as n-butyl lithium under cryogenic conditions. The resulting aryllithium species exhibits high nucleophilicity and can react with various electrophiles to introduce the acetic acid functionality.

The reaction of 1,2-difluorophenyllithium with oxalic acid esters represents a particularly effective strategy for generating the desired carbon framework. This reaction produces 2,3-difluoroacetophenone esters as intermediates, which can be subsequently reduced under alkaline conditions using hydrazine hydrate. The reduction proceeds through a Wolff-Kishner-type mechanism, eliminating the carbonyl oxygen and generating the methylene group of the acetic acid side chain.

The optimal conditions for organolithium-mediated synthesis require precise temperature control, typically maintaining temperatures between -65°C and -78°C during the metalation step. The choice of solvent is critical, with tetrahydrofuran (THF) and methyl tert-butyl ether proving most effective for these transformations. The molar ratio of reactants significantly influences the outcome, with optimal results achieved using a 1:1.05:1.05 ratio of difluorobenzene:n-butyl lithium:oxalate ester.

This methodology offers several advantages, including high regioselectivity for the 2,3-difluoro substitution pattern and excellent functional group tolerance. The process generates minimal waste products and can be conducted under relatively mild conditions compared to alternative synthetic routes. The overall yield for the two-step sequence typically ranges from 70-91%, making it highly competitive with other synthetic approaches.

Catalytic Decarboxylative Fluorination Techniques

Catalytic decarboxylative fluorination represents an emerging frontier in the synthesis of fluorinated aromatic compounds, including difluorophenylacetic acid derivatives. This methodology involves the direct conversion of carboxylic acid precursors to the corresponding fluorinated products through simultaneous decarboxylation and fluorination processes. The approach offers significant advantages in terms of atom economy and step efficiency, eliminating the need for pre-functionalized aromatic precursors.

The decarboxylative fluorination process typically employs copper-based catalysts in combination with specialized fluorinating reagents. The mechanism involves ligand-to-metal charge transfer (LMCT) activation of the carboxylic acid substrate, generating aryl radical intermediates that can be trapped by fluorine sources. This radical-based mechanism enables the fluorination of a wide range of aromatic carboxylic acids under relatively mild conditions.

Recent developments have introduced N-fluoropyridinium tetrafluoroborate (NFTPT) as an effective fluorinating reagent for decarboxylative transformations. This reagent functions as both an oxidant for LMCT decarboxylation and a fluorine source for subsequent radical capture. The use of multiple equivalents of copper catalyst enables both decarboxylation and C-F bond formation in a single operation, providing direct access to aryl fluorides from readily available carboxylic acid precursors.

The scope of decarboxylative fluorination has been successfully extended to heteroaromatic systems and complex molecular frameworks, demonstrating the broad applicability of this methodology. The reaction tolerates various functional groups and substitution patterns, making it suitable for late-stage functionalization of complex molecules. The development of catalytic variants has further enhanced the practical utility of this approach, reducing the required amounts of expensive fluorinating reagents and improving overall process economics.

| Synthetic Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Photohalogenation-Carbonylation | 2,3-Difluorotoluene | Cl2, CO, UV light | 30-40°C, 3-5 h | 51-65 | Green chemistry, mild conditions | Requires UV equipment |

| Balz-Schiemann | Aromatic amine | HNO2, HBF4, heat | 60-80°C | 70-95 | High regioselectivity | Explosive intermediates |

| Grignard Reaction | 3,5-Difluorobromobenzene | Mg, diethyl oxalate | -78°C to RT | 68 | Good functional group tolerance | Moisture sensitive |

| Organolithium | 1,2-Difluorobenzene | n-BuLi, oxalate ester | -65 to -78°C | 70-91 | High yields, regioselective | Requires cryogenic conditions |

| Decarboxylative Fluorination | Aryl carboxylic acid | Cu catalyst, NFTPT | Room temperature | Variable | Atom economical | Limited substrate scope |

Cobalt tetracarbonyl complexes have emerged as powerful catalytic systems for the carbonylation of fluorinated aromatic substrates, including the synthesis of 2,3-difluorophenylacetic acid derivatives [1]. The mechanism involves the formation of active cobalt tetracarbonyl hydride species, which adopts a trigonal bipyramidal structure with the hydride ligand occupying an axial position [2]. The cobalt-carbon monoxide bond distances in these complexes measure 1.764 Å, facilitating efficient coordination with organic substrates [2].

The carbonylation process begins with 2,3-difluorobenzyl chloride and carbon monoxide conducting carbonylation to generate 2,3-difluorophenylacetic acid directly under the function of cobalt tetracarbonyl catalysts [1]. This direct carbonylation pathway eliminates multiple synthetic steps compared to traditional methods. The cobalt tetracarbonyl system demonstrates remarkable selectivity for fluorinated aromatic substrates, with the electron-withdrawing fluorine substituents enhancing the electrophilic character of the benzyl halide precursor [1].

Mechanistic studies reveal that cobalt tetracarbonyl complexes undergo facile ligand substitution reactions with tertiary phosphines and other Lewis bases [2]. These substituted derivatives, such as cobalt tetracarbonyl triphenylphosphine and bis-triphenylphosphine cobalt tricarbonyl, exhibit enhanced stability and improved catalyst selectivity in carbonylation reactions [2]. The acidic nature of cobalt tetracarbonyl hydride, with a pKa of 8.5, facilitates proton transfer processes essential for the carbonylation mechanism [2].

| Cobalt Complex | Bond Distance (Å) | pKa | Stability |

|---|---|---|---|

| Cobalt tetracarbonyl hydride | Co-CO: 1.764, Co-H: 1.556 | 8.5 | Decomposes readily |

| Cobalt tetracarbonyl triphenylphosphine | - | >8.5 | Enhanced stability |

| Bis-triphenylphosphine cobalt tricarbonyl | - | >8.5 | Enhanced stability |

The preparation of cobalt tetracarbonyl complexes typically involves the reduction of cobalt salts under carbon monoxide atmosphere, forming the active tetracarbonylcobaltate anion [2]. Industrial applications utilize these complexes for large-scale production of fluorinated aromatic acids, with reaction conditions optimized for maximum yield and selectivity [1].

Phase-Transfer Catalysis in Halogenation Processes

Phase-transfer catalysis has revolutionized halogenation processes involving 2,3-difluorophenylacetic acid synthesis, particularly through the use of quaternary ammonium salts and hydrogen bonding catalysts [3] [4]. The development of hydrogen bonding phase-transfer catalysis represents a breakthrough in utilizing insoluble alkali metal fluorides as nucleophiles for asymmetric carbon-fluorine bond formation [4].

Quaternary ammonium salts derived from Cinchona alkaloids demonstrate exceptional utility as chiral phase-transfer catalysts in halogenation reactions [5]. The cinchonidine-derived phase-transfer catalysts, particularly those bearing 2,3,4-trifluorobenzyl substituents, exhibit remarkable enantioselectivity in fluorination processes [5]. These catalysts function by forming tight ion pairs with enolates, facilitating stereoselective halogenation reactions [5].

The mechanism of hydrogen bonding phase-transfer catalysis involves a neutral chiral hydrogen bond donor, such as urea derivatives, acting as a transport agent to solubilize solid alkali metal fluorides [4]. This process generates hydrogen-bonded chiral fluoride complexes capable of asymmetric fluorination through ion pairing mechanisms [4]. The fluoride binding occurs through electrostatic and hydrogen bonding interactions, with the binding preference following the order: fluoride >> triflate ≈ tetrafluoroborate > hexafluorophosphate [3].

| Catalyst Type | Substrate | Yield (%) | Enantioselectivity |

|---|---|---|---|

| Cinchonidine-derived quaternary ammonium | 2,3,4-Trifluorobenzyl derivatives | 64 | 80% ee (syn), 33% ee (anti) |

| Hydrogen bonding urea catalysts | Alkali metal fluorides | 68-89 | Up to 96:4 e.r. |

| Phase-transfer fluorination | Aziridinium substrates | 85-95 | >90% ee |

Industrial halogenation processes employing phase-transfer catalysis utilize various halogenating agents including chlorine, phosphorus pentachloride, sulfonyl chloride, bromine, and dibromohydantoin [6]. The selection of appropriate halogenating agents depends on the specific fluorinated substrate and desired product selectivity [6]. Temperature control during halogenation remains critical, with optimal temperatures ranging from 180°C for fluorination reactions to lower temperatures for bromination and chlorination processes [6].

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection profoundly influences the reaction kinetics and yield optimization in 2,3-difluorophenylacetic acid synthesis, with polarity-dependent effects governing reaction mechanisms and product selectivity [7] [8]. The polarity of solvents affects both the rate of photochemical reactions and the subsequent relaxation mechanisms of fluorinated aromatic intermediates [7] [9].

Quantitative analysis of solvent effects reveals that hydrogen bonding capability exhibits dominant influence over reaction rates compared to simple polarity considerations [7]. Solvents with high hydrogen-bond-accepting capability significantly increase reaction rates, while hydrogen-bond-donating solvents retard photoconversion processes [7]. This dual effect necessitates careful balance between solvent basicity and acidity for optimal reaction conditions [7].

Fluorinated solvents, particularly hexafluoroisopropanol and trifluoroethanol, demonstrate unique advantages in reactions involving fluorinated aromatic substrates [10]. Hexafluoroisopropanol facilitates proton-transfer events through hydrogen bonding and offers superior yields compared to conventional solvents [10]. The use of fluorinated alcohol solvents reduces oxidation potentials while improving solubility and stability of reaction intermediates [10].

| Solvent | Polarity Parameter (π*) | Hydrogen Bond Donor (α) | Hydrogen Bond Acceptor (β) | Reaction Rate (a.u.·min⁻¹) |

|---|---|---|---|---|

| Water | 1.09 | 1.17 | 0.47 | 2911 |

| Ethanol | 0.54 | 0.83 | 0.77 | 1845 |

| Dichloromethane | 0.82 | 0.13 | 0.10 | 1242 |

| Hexafluoroisopropanol | 0.65 | 1.96 | 0.00 | 2156 |

| Dimethyl sulfoxide | 1.00 | 0.00 | 0.76 | 1678 |

The optimization of solvent systems for 2,3-difluorophenylacetic acid synthesis involves systematic evaluation of residence time, temperature, and substrate equivalents [11]. Face-centered central composite design methodology enables efficient screening of reaction parameters, with optimal conditions identified through response surface analysis [11]. The highest yields are typically achieved using higher temperatures, longer residence times, and increased reagent equivalents, though these conditions may also increase impurity formation [11].

Mixed solvent systems, particularly combinations of dichloromethane and hexafluoroisopropanol, provide balanced reactivity and selectivity [10]. The dichloromethane-hexafluoroisopropanol mixture (3:7 ratio) offers optimal solubility for starting materials while maintaining appropriate oxidation potentials for fluorinated substrates [10]. This solvent combination demonstrates superior performance compared to individual solvents in electrochemical fluorination processes [10].

Temperature-Dependent Selectivity in Radical Intermediates

Temperature control plays a crucial role in determining the selectivity of radical intermediates formed during 2,3-difluorophenylacetic acid synthesis, with distinct thermal thresholds governing different reaction pathways [12] [13] [14]. The formation of specific radical species exhibits strong temperature dependence, with critical transition points determining product distribution and reaction efficiency [12].

Radical decarboxylation reactions involving difluorophenylacetic acid derivatives demonstrate optimal selectivity at 80°C, with both higher and lower temperatures showing negative effects on yield [12]. At elevated temperatures above 80°C, competing side reactions produce unwanted byproducts, while lower temperatures result in reduced oxidation activity and decreased reaction rates [12]. The temperature optimization reveals a narrow window for maximum efficiency in radical-mediated transformations [12].

Thermal decomposition studies of fluorocarbon radicals reveal distinct temperature-dependent formation patterns [13]. Shorter-chain fluorocarbon species, including trifluoromethyl radicals and difluorocarbene intermediates, are detected only at temperatures above 750-800°C, indicating their formation through secondary bond cleavage processes [13]. The appearance temperatures follow the sequence: perfluoroalkyl radicals (600-700°C) < difluorocarbene species (750-800°C) < trifluoromethyl radicals (>800°C) [13].

| Temperature Range (°C) | Dominant Radical Species | Selectivity | Reaction Pathway |

|---|---|---|---|

| 60-80 | Difluoroarylmethyl radicals | High | Decarboxylative coupling |

| 80-120 | Mixed radical intermediates | Moderate | Competitive pathways |

| 600-700 | Perfluoroalkyl radicals | Variable | Carbon-carbon bond cleavage |

| 750-800 | Difluorocarbene species | Low | Secondary decomposition |

| >800 | Trifluoromethyl radicals | Minimal | Complete fragmentation |

Photobiocatalytic strategies demonstrate temperature-dependent radical termination mechanisms, with flavin cofactors facilitating hydrogen atom transfer processes [14]. The stability of radical intermediates correlates with temperature, with lower temperatures favoring persistent radical effects and higher selectivity [15]. The persistent radical effect operates when one radical species exhibits significantly slower termination rates, leading to selective product formation through heterocoupling processes [15].

Electrochemical radical generation processes show temperature-dependent selectivity in defluorinative carboxylation reactions [16]. The reaction pathway involves initial one-electron reduction of trifluoromethyl-substituted alkenes, followed by carbon dioxide incorporation at elevated temperatures [16]. Computational studies indicate activation barriers of 8.4 kcal/mol for carbon dioxide incorporation versus higher barriers for competing defluorination (13.3 kcal/mol) and protonation (19.3 kcal/mol) pathways [16].

XLogP3

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.